(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid
Description
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid is a chlorinated aromatic acrylic acid derivative characterized by a hydroxyphenyl group substituted with a chlorine atom at the 5-position and an α,β-unsaturated carboxylic acid moiety. Its molecular formula is C₉H₇ClO₃, with a molecular weight of 198.6 g/mol. The compound is synthesized via reactions involving (E)-3-(5-chloro-2-hydroxyphenyl)acrylaldehyde and styrylboronic acid in the presence of diethylamine, yielding intermediates like 6-chloro-4-(2-phenylethenyl)chroman-2-ol . Structural elucidation is performed using NMR, IR spectroscopy, and crystallographic methods (e.g., SHELX programs) .
This compound serves as a precursor for bioactive derivatives, particularly antioxidants. For instance, pyrrolidine-3-carboxylic acid derivatives synthesized from its core structure exhibit potent radical scavenging activity, attributed to the synergistic effects of the chloro and hydroxyl substituents on the aromatic ring .
Properties
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXNDAUSLCBSTK-DAFODLJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium hydroxide. The reaction mixture is heated under reflux to facilitate the condensation and subsequent decarboxylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenolic derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a phenylacrylic acid structure with a chloro and hydroxy substituent on the phenyl ring. The presence of these functional groups significantly influences its chemical reactivity and biological activity. The acrylic acid moiety allows for hydrogen bonding and electrostatic interactions, which are critical for its biological effects.
Organic Synthesis
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules through various chemical reactions such as:
- Knoevenagel Condensation : This compound can undergo condensation reactions to form larger frameworks, which are essential in synthesizing pharmaceuticals and agrochemicals.
- Michael Addition : The acrylic acid moiety can participate in Michael addition reactions, facilitating the formation of new carbon-carbon bonds.
Biological Studies
The compound's structure allows it to interact with biological systems, making it useful in various biological studies:
- Antiviral Activity : Research has indicated that derivatives of acrylic acids exhibit antiviral properties. For instance, certain analogs have shown significant activity against viruses like chikungunya virus by inhibiting viral attachment to host cells.
- Antimicrobial Properties : Studies have demonstrated that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential uses in developing antimicrobial agents .
Materials Science
In materials science, this compound is investigated for its potential applications in polymer production:
- Polymerization : The compound can be incorporated into polymer matrices to enhance specific properties such as thermal stability and mechanical strength. Its unique functional groups may also impart additional functionalities to the polymers produced.
Table 1: Summary of Biological Activities
Table 2: Synthetic Applications
| Reaction Type | Description | Application |
|---|---|---|
| Knoevenagel Condensation | Forms larger organic frameworks | Used in synthesizing complex pharmaceuticals |
| Michael Addition | Facilitates carbon-carbon bond formation | Essential for creating diverse organic compounds |
Mechanism of Action
The mechanism of action of (E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the acrylic acid moiety can undergo conjugation reactions. These interactions can modulate various biological processes, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares (E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid with structurally related acrylic acid derivatives:
Key Differences in Properties
Substituent Effects :
- The chlorine atom in this compound increases lipophilicity and electron-withdrawing effects compared to hydroxyl-rich analogues like (2E)-3-(3,4,5-Trihydroxyphenyl)acrylic acid. This enhances membrane permeability but reduces water solubility .
- Fluorine substitution (e.g., 3-(3-Chloro-5-fluorophenyl)acrylic acid) improves metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
- Biological Activity: The chloro-hydroxyphenyl motif in the target compound contributes to its antioxidant activity, as seen in pyrrolidine derivatives that scavenge DPPH radicals . In contrast, furan- or thiophene-containing analogues (e.g., (E)-2-Cyano-3-(5-(4-methoxyphenyl)thiophen-2-yl)acrylic acid) exhibit altered electronic properties, making them suitable for optoelectronic applications rather than bioactivity .
- Synthetic Accessibility: Derivatives of the target compound are synthesized via Claisen-Schmidt condensation or boronic acid coupling , while trihydroxyphenyl analogues require protection/deprotection strategies for phenolic OH groups .
Crystallographic and Conformational Analysis
- The chromane derivative of this compound adopts a screw-boat conformation in its pyranone ring, with an 85.3° dihedral angle between the chromane and styryl groups .
- In contrast, o-Coumaric acid (3-(2-hydroxyphenyl)acrylic acid) forms planar structures due to intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups .
Antioxidant Activity Comparison
The trihydroxyphenyl analogue exhibits superior antioxidant activity due to its three hydroxyl groups, which donate electrons more effectively. However, the chloro-hydroxyphenyl derivative balances potency with synthetic feasibility .
Biological Activity
(E)-3-(5-Chloro-2-hydroxyphenyl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a phenolic group and an acrylic acid moiety, which contribute to its reactivity and interaction with biological systems. The presence of the chlorine atom enhances its lipophilicity, potentially affecting its bioavailability and interaction with cellular targets.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effects against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
2. Antioxidant Activity
The compound has shown promising antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity is primarily attributed to the phenolic structure, which can scavenge free radicals and reduce oxidative damage .
3. Cytotoxic Effects
Studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, it has been evaluated for its ability to inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. In vitro assays demonstrated that it could impede EGFR phosphorylation, indicating a mechanism that may lead to reduced tumor growth .
The biological activity of this compound is largely mediated through its interaction with specific molecular targets:
- Hydrogen Bonding : The phenolic group can form hydrogen bonds with biological macromolecules, facilitating various biochemical interactions.
- Conjugation Reactions : The acrylic acid moiety allows for conjugation with cellular components, which may enhance its therapeutic efficacy by targeting specific pathways involved in disease processes.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Antioxidant | Scavenging of free radicals | |
| Cytotoxic | Inhibition of EGFR in cancer cell lines |
Case Study: Cytotoxicity against Cancer Cells
In a recent study, this compound was tested on A431 cells, which overexpress EGFR. The results indicated a significant reduction in cell proliferation at concentrations as low as 10 μM, with a calculated pIC50 value of 7.8. This suggests that the compound not only inhibits EGFR activity but also contributes to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
